Compound Description: This compound is a benzofuran derivative that forms various salts, particularly with acids like naphthalene-1,5-disulfonic acid, naphthalene-2-sulfonic acid, oxalic acid, benzenesulfonic acid, and sulfuric acid. These salts, along with their crystalline forms, have potential pharmaceutical applications. []
Relevance: This compound shares a core benzofuran-2-carboxamide structure with 3-methyl-N-[1-methyl-2-(1-piperidinyl)ethyl]-1-benzofuran-2-carboxamide. Both compounds feature substitutions at the 3-position of the benzofuran ring and an N-substituted carboxamide group at the 2-position. The variations lie in the specific substituents attached to these positions. []
Compound Description: JDTic is a potent and selective kappa opioid receptor antagonist. Studies have focused on modifying its structure to further enhance its potency and selectivity for the kappa opioid receptor. []
Relevance: While JDTic doesn't share the benzofuran core with 3-methyl-N-[1-methyl-2-(1-piperidinyl)ethyl]-1-benzofuran-2-carboxamide, its research highlights the exploration of N-substituted carboxamide derivatives with variations in the piperidine ring substituents for modulating biological activity, in this case, opioid receptor antagonism. This focus on piperidine modifications is relevant for understanding the potential SAR of the target compound as well. []
Compound Description: Compound 8a is a methyl-substituted analog of JDTic, demonstrating subnanomolar Ke values at the kappa receptor and selectivity over mu and delta receptors. []
Relevance: Similar to JDTic, the research on compound 8a, despite not being a benzofuran derivative, provides insights into the impact of modifications on piperidine ring substituents on biological activity, specifically related to kappa opioid receptor antagonism. Understanding these SAR trends in related compounds can guide the exploration of similar modifications in 3-methyl-N-[1-methyl-2-(1-piperidinyl)ethyl]-1-benzofuran-2-carboxamide for potentially influencing its interaction with biological targets. []
Compound Description: This compound is a quinoline derivative investigated for its pharmaceutical properties. Its structural features include a carboxamide group and various substituents, including a pentahydroxyhexyl chain. []
Relevance: Though structurally different from 3-methyl-N-[1-methyl-2-(1-piperidinyl)ethyl]-1-benzofuran-2-carboxamide, this compound highlights the use of N-substituted carboxamide functionalities in medicinal chemistry, indicating a potential area of interest for exploring the biological activity of similar structural motifs. []
Compound Description: This benzofuran derivative exhibits various salt forms and demonstrates potential for treating central nervous system disorders, inflammation, pain, and neovascularization. [, ]
Relevance: This compound shares the core benzofuran-2-carboxamide structure with 3-methyl-N-[1-methyl-2-(1-piperidinyl)ethyl]-1-benzofuran-2-carboxamide. Both compounds feature an N-substituted carboxamide group at the 2-position of the benzofuran ring. The key difference lies in the substituent attached to the nitrogen atom. In this compound, it's a complex bicyclic system, while the target compound has a substituted ethylpiperidine group. [, ]
Compound Description: FL-155 is a chromane derivative developed as a potential anti-pollakiuria agent. It demonstrates significant potency in inhibiting rhythmic bladder contractions. []
Relevance: Although FL-155 is a chromane derivative and not a benzofuran, it shares a structural resemblance with 3-methyl-N-[1-methyl-2-(1-piperidinyl)ethyl]-1-benzofuran-2-carboxamide. Both compounds feature a central heterocycle with a carboxamide group at a similar position and a piperidine ring attached to the carboxamide nitrogen through an ethyl linker. This structural similarity suggests that exploring the SAR of FL-155 might provide insights into the structure-activity relationships of the target compound. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.